molecular formula C12H17ClN2O2S B4893956 5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride

5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride

Cat. No. B4893956
M. Wt: 288.79 g/mol
InChI Key: JMSHXYCFTVEGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various applications, including in the field of medicine and agriculture.

Scientific Research Applications

5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride has been studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, it has been studied as a potential fungicide and insecticide.

Mechanism of Action

The mechanism of action of 5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride is not fully understood. However, it has been proposed that it works by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
Studies have shown that 5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride in lab experiments is its specificity. It has been shown to selectively target cancer cells while sparing normal cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on 5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in different types of cancer and to optimize its use. Another area of interest is its potential as an agricultural fungicide and insecticide. Studies are needed to determine its effectiveness in controlling various pests and diseases. Finally, further studies are needed to elucidate its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 5-acetyl-2-ethoxybenzyl imidothiocarbamate hydrochloride involves the reaction of 5-acetyl-2-ethoxybenzylamine with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

properties

IUPAC Name

(5-acetyl-2-ethoxyphenyl)methyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S.ClH/c1-3-16-11-5-4-9(8(2)15)6-10(11)7-17-12(13)14;/h4-6H,3,7H2,1-2H3,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSHXYCFTVEGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CSC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetyl-2-ethoxyphenyl)methyl carbamimidothioate;hydrochloride

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